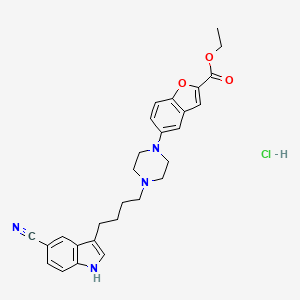

Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride

Beschreibung

Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is a synthetic intermediate and process impurity associated with the production of vilazodone hydrochloride, a clinically approved antidepressant. Its molecular formula is C₂₈H₃₁ClN₄O₃ (hydrochloride form), with a molecular weight of 515.03 g/mol (calculated from free base molecular weight 470.56 g/mol + HCl) . The compound features a benzofuran core substituted with a piperazine-ethyl-indole-cyano moiety and an ethyl ester group. It is structurally related to vilazodone, differing primarily in the replacement of the carboxamide group with a carboxyethyl ester .

Eigenschaften

Molekularformel |

C28H31ClN4O3 |

|---|---|

Molekulargewicht |

507.0 g/mol |

IUPAC-Name |

ethyl 5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C28H30N4O3.ClH/c1-2-34-28(33)27-17-22-16-23(7-9-26(22)35-27)32-13-11-31(12-14-32)10-4-3-5-21-19-30-25-8-6-20(18-29)15-24(21)25;/h6-9,15-17,19,30H,2-5,10-14H2,1H3;1H |

InChI-Schlüssel |

WPVKEFKIUDSUFX-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC2=C(O1)C=CC(=C2)N3CCN(CC3)CCCCC4=CNC5=C4C=C(C=C5)C#N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile

- Starting from 1H-indol-5-carbonitrile (5-cyanoindole), the compound is acylated with 4-chlorobutyryl chloride in a chlorinated solvent such as methylene chloride (dichloromethane) using aluminium chloride as a Lewis acid activator.

- The reaction mixture is poured into aqueous hydrochloric acid (30-36%) and distilled at 70-90°C.

- The product, 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile, is isolated by extraction with ethyl acetate.

- This intermediate is further reduced using a suitable reducing agent to obtain 3-(4-chloro-1-hydroxy-butyl)-1H-indole-5-carbonitrile, facilitating subsequent alkylation steps.

Preparation of Ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate

- Ethyl 5-aminobenzofuran-2-carboxylate is reacted with N,N-bis(2-chloroethyl)amine in dichloromethane to yield ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate.

- This intermediate can be protected by reaction with di-tert-butyl dicarbonate in tetrahydrofuran to form the BOC-protected ethyl 5-(4-tert-butoxycarbonyl-1-piperazinyl)benzofuran-2-carboxylate.

- Subsequent reaction with formamide in the presence of sodium alkoxide in N-methylpyrrolidone converts the ester to the corresponding carboxamide.

- Deprotection with methanolic hydrochloric acid yields 5-(1-piperazinyl)benzofuran-2-carboxamide.

Coupling Reaction to Form the Target Compound

- The key coupling step involves reacting 5-(1-piperazinyl)benzofuran-2-carboxamide or its ester derivative with 3-(4-chlorobutyl)-1H-indole-5-carbonitrile.

- This alkylation is performed in the presence of a base, which can be either organic (e.g., triethylamine, N-methylpiperidine) or inorganic (e.g., sodium hydroxide, potassium hydroxide, sodium carbonate).

- Suitable solvents for this reaction include polar aprotic solvents (dimethylformamide, dimethylacetamide), alcohols (methanol, isopropanol), esters (ethyl acetate, isopropyl acetate), and hydrocarbons (toluene, xylene).

- Phase transfer catalysts such as crown ethers or tetra-n-butylammonium bromide may be employed to enhance reaction efficiency.

Purification and Salt Formation

- After coupling, the crude product is purified using organic solvents such as ethyl acetate or isopropanol.

- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in isopropanol at controlled temperatures (35-80°C).

- The reaction mixture is cooled to precipitate the hydrochloride salt, which is then filtered and washed to yield the final Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride.

Polymorphic Forms and Solid-State Considerations

- Different polymorphic forms (e.g., Form-A, Form-Z) of the compound have been characterized by X-ray diffraction (XRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

- Polymorph control is crucial for pharmaceutical properties such as solubility, stability, and bioavailability.

- Processes for isolating specific polymorphs involve selective crystallization from solvents like toluene, ethyl acetate, or mixtures thereof.

Summary Table of Preparation Steps

| Step | Reaction/Process Description | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|---|

| 1 | Acylation of 1H-indol-5-carbonitrile with 4-chlorobutyryl chloride | AlCl3 catalyst, 30-36% HCl aqueous work-up, 70-90°C distillation | Methylene chloride, ethyl acetate | Formation of 3-(4-chlorobutyryl)-1H-indole-5-carbonitrile |

| 2 | Reduction of acylated indole intermediate | Suitable reducing agent (e.g., NaBH4) | - | Produces 3-(4-chloro-1-hydroxy-butyl)-1H-indole-5-carbonitrile |

| 3 | Synthesis of ethyl 5-(1-piperazinyl)benzofuran-2-carboxylate | Reaction of ethyl 5-aminobenzofuran-2-carboxylate with N,N-bis(2-chloroethyl)amine | Dichloromethane | Piperazine ring introduction |

| 4 | BOC protection and conversion to carboxamide | Di-tert-butyl dicarbonate, formamide, sodium alkoxide | THF, N-methylpyrrolidone | Protects piperazine nitrogen, converts ester to amide |

| 5 | Deprotection of BOC group | Methanolic HCl | Methanol | Yields free piperazinyl benzofuran carboxamide |

| 6 | Alkylation coupling | Base (triethylamine or NaOH), phase transfer catalyst optional | DMF, toluene, or alcohols | Coupling of piperazinyl benzofuran with chlorobutyl indole |

| 7 | Salt formation and purification | HCl in isopropanol, temperature control | Isopropanol | Produces hydrochloride salt of target compound |

Research Discoveries and Industrial Significance

- The described methods provide scalable, commercially viable routes with high purity and yield, suitable for pharmaceutical manufacturing.

- Use of phase transfer catalysts and choice of solvent systems have been optimized to improve reaction rates and selectivity.

- Polymorphic control ensures consistent drug performance and regulatory compliance.

- The processes have been documented in multiple patents, reflecting their industrial relevance and innovation in synthetic organic chemistry.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, which can be oxidized to form various quinonoid structures.

Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.

Substitution: The compound can undergo electrophilic substitution reactions, especially at the benzofuran and indole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).

Major Products

Oxidation: Quinonoid derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is a complex organic compound that has a molecular weight of 470.56 g/mol. It possesses a unique structure featuring an indole moiety, a piperazine ring, and a benzofuran unit, which contributes to its potential biological and pharmacological properties. The presence of the cyano group enhances its chemical reactivity and may influence its interaction with biological targets.

Potential Applications

Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride has potential applications in various fields:

- Drug Discovery The compound can be used in designing new pharmaceuticals targeting neurological and psychiatric disorders.

- Agrochemicals It serves as an intermediate in developing new pesticides or herbicides.

- Material Science The compound can be explored for the synthesis of advanced materials with specific electronic or optical properties.

- Research As a reference standard in analytical chemistry for identifying and quantifying the compound in various samples.

Biological Activities

Preliminary studies suggest that ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride exhibits notable biological activities:

- It demonstrates high affinity for serotonin receptors, particularly the 5-HT1A subtype.

- It may act as a serotonin reuptake inhibitor, increasing serotonin levels in the synaptic cleft.

Interaction Studies

Interaction studies focus on how this compound interacts with various biological targets, including receptors and enzymes. Initial findings indicate:

- It binds strongly to 5-HT1A receptors in vitro.

- It shows moderate inhibition of serotonin reuptake transporters.

Wirkmechanismus

The mechanism of action of Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets in the body. The indole moiety is known to bind to serotonin receptors, while the piperazine ring can interact with dopamine receptors. This dual interaction can modulate neurotransmitter levels and influence various neurological pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with three key analogs: vilazodone hydrochloride (active pharmaceutical ingredient, API), vilazodone acid (Impurity A), and vilazodone dihydrochloride (a salt form).

Pharmacological and Physicochemical Properties

- Ethyl ester hydrochloride: Lacks the carboxamide group critical for vilazodone’s dual 5-HT₁A receptor partial agonism and serotonin reuptake inhibition.

- Vilazodone hydrochloride : Exhibits high purity (>99.9% in Form-Z polymorph) and optimal solubility for oral bioavailability .

- Vilazodone acid : Formed via ester hydrolysis; lower molecular weight and increased polarity (TPSA = 103.5 Ų) reduce membrane permeability compared to the ethyl ester .

Research Findings and Industrial Relevance

- Purity and Polymorphism: Vilazodone hydrochloride’s Form-Z polymorph is preferred industrially due to its high crystallinity (>99.98% purity) and resistance to hydration .

- Regulatory Status : Vilazodone hydrochloride is approved under the trade name Viibryd™, while its analogs (e.g., ethyl ester) are restricted to synthetic intermediates or impurity reference standards .

Biologische Aktivität

Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride, also known by its CAS number 163521-19-5, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including molecular mechanisms, cytotoxic effects, and therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Indole moiety

- Piperazine ring

- Benzofuran core

- Carboxylate group

Its molecular formula is with a molecular weight of 543.49 g/mol .

Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride is thought to exert its biological effects through several mechanisms:

- Receptor Modulation : It may interact with various G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways that regulate cell proliferation and apoptosis .

- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. Notable findings include:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 0.48 | Induces apoptosis via caspase activation |

| U-937 (leukemia) | 0.76 | Inhibits cell proliferation in a dose-dependent manner |

| HCT116 (colon cancer) | 1.54 | Arrests cell cycle at G1 phase |

These results suggest that the compound possesses significant anticancer activity, comparable to established chemotherapeutics like doxorubicin .

In Vivo Studies

In vivo studies have demonstrated the following:

- Toxicity Profile : Repeated dose toxicity studies in animal models indicate a manageable safety profile, with no significant gender differences observed in systemic exposure levels .

- Therapeutic Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, supporting its potential for further development as an anticancer agent .

Conclusion and Future Directions

Ethyl 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylate hydrochloride exhibits notable biological activity, particularly in the context of cancer therapeutics. Its ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further research and development.

Future studies should focus on:

- Mechanistic Studies : Elucidating the precise molecular pathways involved in its anticancer effects.

- Clinical Trials : Evaluating safety and efficacy in human subjects.

- Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.

Q & A

Q. Methodological Insight :

- Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) to differentiate between the ester (Impurity B) and the carboxamide (API). Key signals: ester carbonyl (~170 ppm in ¹³C NMR) vs. amide carbonyl (~165 ppm) .

What validated analytical methods are recommended for quantifying this compound in Vilazodone HCl batches?

Basic Question

Reverse-phase HPLC with UV detection is standard. Example protocol:

Q. Methodological Insight :

- Validate specificity using forced degradation samples (acid/base hydrolysis, oxidation). Ensure resolution ≥2.0 between Impurity B and Vilazodone HCl .

How can forced degradation studies elucidate the stability of this compound under stress conditions?

Advanced Question

Forced degradation (ICH Q1A guidelines) identifies degradation pathways:

Q. Methodological Insight :

- Conduct mass balance studies to account for ≥90% of degradation products. Use photodiode array (PDA) detection to confirm peak purity .

What synthetic challenges arise in producing high-purity batches of this compound, and how are they addressed?

Advanced Question

Key challenges:

Q. Methodological Insight :

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate:hexane) or preparative HPLC. Confirm purity using differential scanning calorimetry (DSC) to detect polymorphic impurities .

What physicochemical properties are critical for handling this compound in preclinical studies?

Basic Question

| Property | Value/Specification | Reference |

|---|---|---|

| Solubility | DMSO: 5 mg/mL; Water: <1 mg/mL | |

| Molecular Weight | 470.56 g/mol | |

| Storage | -20°C, desiccated (hygroscopic) |

Q. Methodological Insight :

- For in vitro assays, prepare stock solutions in DMSO (≤0.1% final concentration to avoid cytotoxicity). Confirm stability in PBS buffer via HPLC over 24 hours .

How can mass spectrometry differentiate this compound from co-eluting impurities in complex matrices?

Advanced Question

Q. Methodological Insight :

- Use quadrupole time-of-flight (Q-TOF) MS with collision-induced dissociation (CID) to confirm fragmentation patterns. Optimize collision energy (20–40 eV) for clarity .

What regulatory thresholds apply to this compound as a potential genotoxic impurity?

Advanced Question

Q. Methodological Insight :

- Validate a sensitive LC-MS/MS method (LOQ ≤1 ppm) for trace analysis. Use deuterated internal standards (e.g., d₅-Impurity B) to improve accuracy .

How does the hydrochloride salt form impact the compound’s crystallinity and solubility?

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.